Kinase Selectivity Profiling: Absence of Primary Data Precludes Comparator Analysis
No peer-reviewed study or patent has reported a kinase inhibition IC50 value, Kd, or selectivity profile for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide against any specific kinase target. In the structurally analogous pyrrolopyridine-based Met inhibitor series, prototype compound 3b (bearing an acylurea linkage) exhibited Met IC50 = 1.8 nM compared to VEGFR-2 IC50 = 27 nM and Flt-3 IC50 = 4 nM, demonstrating that subtle linker and amide modifications dictate selectivity [1]. Without analogous data for the 2-phenoxypropanamide derivative, no quantitative selectivity claim can be made, and any assumption of target engagement based solely on scaffold similarity is scientifically unsupported.
| Evidence Dimension | Kinase inhibition IC50 |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 3b (pyrrolopyridine acylurea): Met IC50 = 1.8 nM; Compound 20b (aminopyridine acylurea): Met IC50 = 2.0 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase inhibition assay; Met, VEGFR-2, Flt-3 panels [1] |
Why This Matters
Without kinase profiling, users cannot assess whether this compound offers an advantage over any characterized pyrrolopyridine derivative for specific target engagement, making procurement for target-based screening entirely speculative.
- [1] Schroeder, G. M., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1945-1950. View Source
